![molecular formula C38H34 B14265171 1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) CAS No. 135803-91-7](/img/structure/B14265171.png)
1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene: is an organic compound with the molecular formula C24H22 It is known for its unique structure, which includes two vinyl groups attached to a benzene ring, each substituted with two 4-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene can be synthesized through a series of organic reactions. One common method involves the reaction of 1,4-dibromobenzene with 4-methylphenylacetylene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the production of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene may involve large-scale coupling reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl groups into alkyl groups, resulting in a more saturated compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene involves its interaction with molecular targets through its vinyl and phenyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- 1,4-Bis(2-methylstyryl)benzene
- 1,4-Bis(4-methylstyryl)benzene
- 1,4-Bis(2,2-dimethylphenyl)vinylbenzene
Comparison: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene is unique due to its specific substitution pattern and the presence of two vinyl groups. This structure imparts distinct chemical properties, such as increased reactivity towards electrophilic and nucleophilic reagents, compared to similar compounds with different substitution patterns.
Propriétés
Numéro CAS |
135803-91-7 |
|---|---|
Formule moléculaire |
C38H34 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
1,4-bis[2,2-bis(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C38H34/c1-27-5-17-33(18-6-27)37(34-19-7-28(2)8-20-34)25-31-13-15-32(16-14-31)26-38(35-21-9-29(3)10-22-35)36-23-11-30(4)12-24-36/h5-26H,1-4H3 |
Clé InChI |
VAMIQMSIDPJJJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


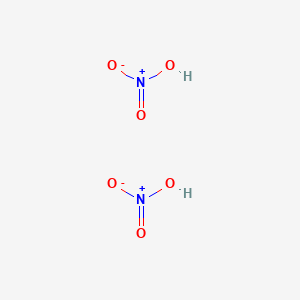
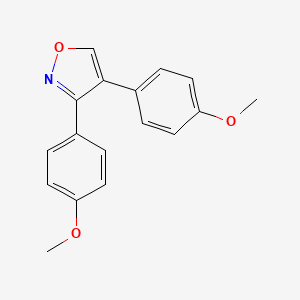
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
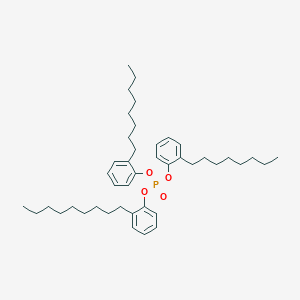

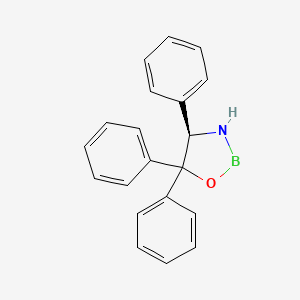
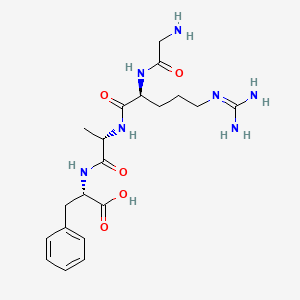
![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)


